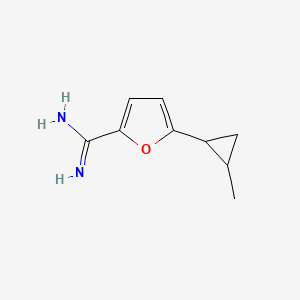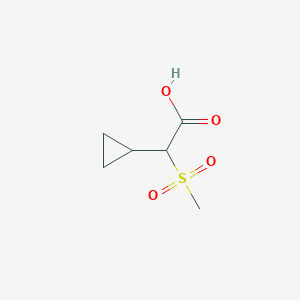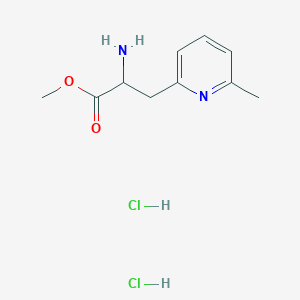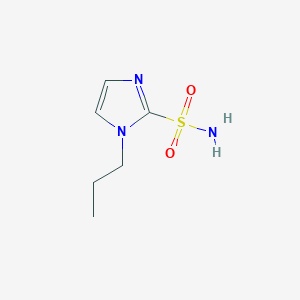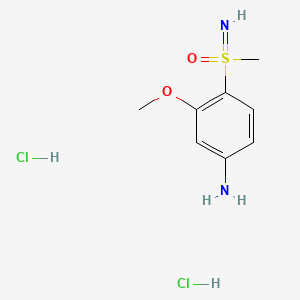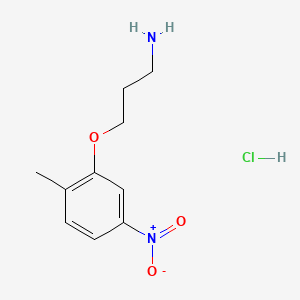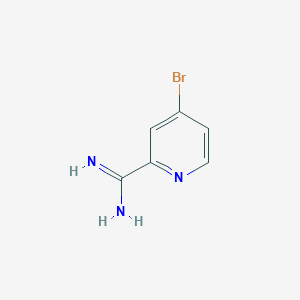
(2S)-2-amino-6-(2-carboxyacetamido)hexanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride is a synthetic compound with a complex structure It is primarily used in research and development settings, particularly in the fields of chemistry and biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the carboxyacetamido group. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride is scaled up using similar synthetic routes. the process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid
- (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid methyl ester
- (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid ethyl ester
Uniqueness
(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and potential applications. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain research and industrial applications.
Properties
Molecular Formula |
C9H17ClN2O5 |
|---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C9H16N2O5.ClH/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14;/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16);1H/t6-;/m0./s1 |
InChI Key |
FFYASZIHFCWJTP-RGMNGODLSA-N |
Isomeric SMILES |
C(CCNC(=O)CC(=O)O)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CCNC(=O)CC(=O)O)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




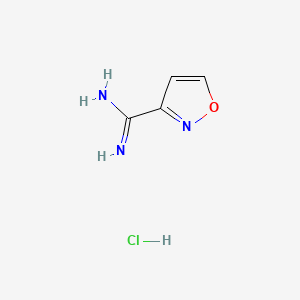
![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)
